Morpholine, 2,6-dimethyl-4-nitroso-
CAS No.: 1456-28-6
Cat. No.: VC20946429
Molecular Formula: C6H12N2O2
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1456-28-6 |
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Molecular Formula | C6H12N2O2 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | 2,6-dimethyl-4-nitrosomorpholine |
Standard InChI | InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3 |
Standard InChI Key | DPYMAXOKJUBANR-UHFFFAOYSA-N |
SMILES | CC1CN(CC(O1)C)N=O |
Canonical SMILES | CC1CN(CC(O1)C)N=O |
Introduction
Chemical Identity and Structure
Basic Information and Nomenclature
Morpholine, 2,6-dimethyl-4-nitroso- is a nitrosamine derivative with significant toxicological importance. The compound is formally identified by the following parameters:
Table 1: Chemical Identity of Morpholine, 2,6-dimethyl-4-nitroso-
Parameter | Information |
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CAS Registry Number | 1456-28-6 |
IUPAC Name | 2,6-dimethyl-4-nitrosomorpholine |
Molecular Formula | C₆H₁₂N₂O₂ |
Molecular Weight | 144.17 g/mol |
Standard InChI | InChI=1S/C6H12N2O2/c1-5-3-8(7-9)4-6(2)10-5/h5-6H,3-4H2,1-2H3 |
Standard InChIKey | DPYMAXOKJUBANR-UHFFFAOYSA-N |
SMILES Notation | CC1CN(CC(O1)C)N=O |
The compound is a member of the nitrosamine family, characterized by the N-N=O functional group that confers its distinctive biological properties. Common synonyms include N-nitroso-2,6-dimethylmorpholine, dimethylnitrosomorpholine, and DMNM, which are frequently used in scientific literature. |
Physical and Chemical Properties
Understanding the physical and chemical properties of Morpholine, 2,6-dimethyl-4-nitroso- is crucial for research applications and safety considerations. The compound exhibits the following properties:
Table 2: Physical and Chemical Properties of Morpholine, 2,6-dimethyl-4-nitroso-
Structural Characteristics
The structural features of Morpholine, 2,6-dimethyl-4-nitroso- directly influence its biological activity and chemical reactivity. The compound contains:
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A six-membered morpholine ring with an oxygen atom at position 1
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Methyl substituents at positions 2 and 6
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A critical nitroso (N=O) group attached to the nitrogen at position 4
This structure contributes to the compound's ability to undergo metabolic activation, particularly in hepatic tissues, leading to the formation of reactive intermediates capable of DNA modification. The methyl substituents at positions 2 and 6 influence the compound's lipophilicity and steric properties, which may affect its distribution in biological systems and interaction with metabolic enzymes.
Synthesis and Formation
Synthetic Pathways
The primary synthetic route for producing Morpholine, 2,6-dimethyl-4-nitroso- involves the nitrosation of its precursor compound, 2,6-dimethylmorpholine. This process typically proceeds via the following general reaction pathway:
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Base preparation of 2,6-dimethylmorpholine from appropriate precursors
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Nitrosation reaction using nitrosating agents (typically sodium nitrite) under acidic conditions
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Isolation and purification of the target compound
The formation of Morpholine, 2,6-dimethyl-4-nitroso- can occur through the reaction of its precursor compound with nitrosating agents. The morpholine precursor can be derived from industrial processes involving bis(2-hydroxypropyl)amine. In environmental or occupational settings, the compound may form unintentionally when free secondary amines react with nitrosating agents, particularly in industrial contexts such as rubber factories or machine workshops.
Occurrence and Formation in Environmental Settings
While primarily synthesized for research purposes, nitrosamines including Morpholine, 2,6-dimethyl-4-nitroso- can form in various environmental settings under specific conditions. The presence of secondary amines (such as morpholine derivatives) combined with nitrosating agents (such as nitrites) creates favorable conditions for nitrosamine formation, particularly in:
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Industrial wastewater
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Certain food processing methods
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Tobacco smoke
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Occupational settings with amine and nitrite exposure
These formation pathways highlight the importance of monitoring and controlling potential nitrosamine exposure in various settings.
Biological Activity and Toxicological Profile
Carcinogenicity Evidence
Mechanism of Carcinogenic Action
The carcinogenic activity of Morpholine, 2,6-dimethyl-4-nitroso- follows mechanisms similar to other nitrosamine compounds, though with specific characteristics related to its unique structure. The primary mechanisms include:
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Metabolic Activation: The compound undergoes metabolic activation primarily in the liver, where enzymes such as cytochrome P450 play crucial roles in converting it to reactive intermediates.
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DNA Interaction: These metabolically activated intermediates can interact with cellular macromolecules, particularly DNA, forming adducts that lead to mutations.
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Mutagenesis and Carcinogenesis: The DNA damage resulting from these interactions contributes to mutagenesis and initiates carcinogenic processes in susceptible tissues.
This mechanistic pathway explains the compound's carcinogenic potential across multiple organ systems, with particular emphasis on tissues with high metabolic capacity such as the liver.
Research Applications
Model Compound for Nitrosamine Studies
Morpholine, 2,6-dimethyl-4-nitroso- serves as a valuable model compound for studying nitrosamine behavior, metabolism, and biological effects. Its well-defined structure and documented carcinogenic properties make it particularly useful in:
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Structure-activity relationship studies of nitrosamines
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Investigations of metabolic activation pathways
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Development of analytical methods for nitrosamine detection
These applications contribute to broader understanding of nitrosamine toxicology and potential mitigation strategies for related compounds.
Experimental Cancer Research
The documented carcinogenic properties of Morpholine, 2,6-dimethyl-4-nitroso- have established its role in experimental cancer research. The compound has been used to:
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Induce experimental tumors for studying cancer development mechanisms
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Investigate organ-specific carcinogenesis pathways
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Evaluate potential chemopreventive or protective agents against nitrosamine-induced carcinogenesis These research applications provide valuable insights into fundamental mechanisms of chemical carcinogenesis and potential preventive or therapeutic approaches.
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